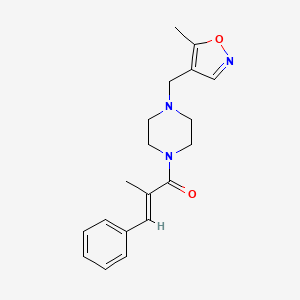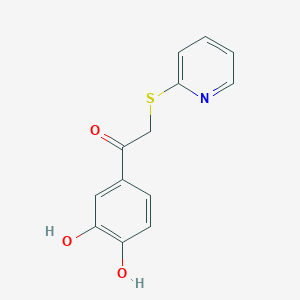
1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone, also known as DPSE, is a compound that has been studied extensively for its potential use in scientific research. DPSE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
科学的研究の応用
Organic Synthesis and Material Science
Synthesis of Luminescent Materials : A study presented a one-pot synthesis method for creating 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which show significant Stokes' shift and quantum yields, indicating their potential use in creating low-cost luminescent materials (Volpi et al., 2017).
Catalytic Applications : Sulfonated Schiff base copper(II) complexes have been synthesized, showcasing efficient and selective catalysis in alcohol oxidation. This implies potential applications in green chemistry and industrial processes (Hazra et al., 2015).
Medicinal Chemistry and Biological Applications
Antitumor Agents : Thienopyridine and benzofuran derivatives, with structural similarities to 1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone, have been identified as potent antitumor agents, suggesting potential applications in cancer therapy (Hayakawa et al., 2004).
Antibacterial and Anti-inflammatory Properties : Novel pyrazoline derivatives have shown promising antibacterial and anti-inflammatory activities, hinting at the potential therapeutic applications of structurally related compounds (Ravula et al., 2016).
Aldose Reductase Inhibition : Research on bioisosteres of aldose reductase inhibitors has identified compounds with significant in vitro inhibitory activity, suggesting a pathway for the development of treatments for complications related to diabetes mellitus (Nicolaou et al., 2004).
Analytical and Theoretical Studies
- Molecular Structure and Electronic Properties : Theoretical investigations and experimental studies on pyridylindolizine derivatives emphasize the impact of molecular structure on spectroscopic properties, aiding in the design of new materials with desired optical characteristics (Cojocaru et al., 2013).
特性
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-5-4-9(7-11(10)16)12(17)8-18-13-3-1-2-6-14-13/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBVHNUDZBQSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydroxyphenyl)-2-pyridin-2-ylsulfanylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2681449.png)
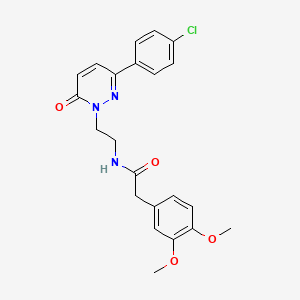



![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/no-structure.png)
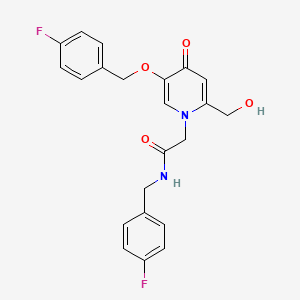


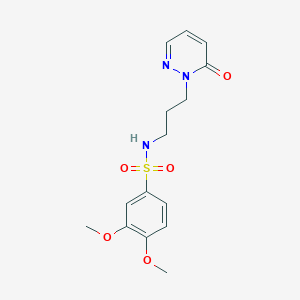

![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)
![6-(3-Fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2681470.png)
